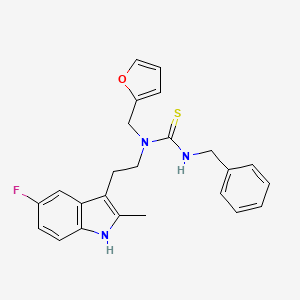
3-benzyl-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C24H24FN3OS and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .
Mode of action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Generally, they interact with their targets to modulate their activity .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME properties of indole derivatives can also vary greatly. Some indole derivatives are known to have good bioavailability .
Result of action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
生物活性
3-benzyl-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a novel compound that belongs to the thiourea class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a thiourea moiety, which is known for its ability to interact with various biological targets due to the presence of nitrogen and sulfur atoms that can form hydrogen bonds.
1. Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies show that related thioureas can inhibit cell proliferation in breast and prostate cancer models with IC50 values ranging from 3 to 14 µM .
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiourea A | Breast Cancer | 10 | |
| Thiourea B | Prostate Cancer | 7 | |
| Thiourea C | Leukemia | 1.5 |
2. Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. In tests involving DPPH and ABTS radical scavenging assays, thiourea derivatives showed significant reducing potential, with IC50 values indicating strong activity .
Table 2: Antioxidant Activity of Thiourea Derivatives
3. Anti-inflammatory Activity
Research has also focused on the anti-inflammatory effects of thioureas. Studies indicate that certain derivatives can reduce inflammation in animal models, exhibiting minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a study evaluated the effects of a related thiourea compound in mice and found significant reductions in nociceptive responses .
Table 3: Anti-inflammatory Effects of Thiourea Derivatives
| Compound Name | Model Used | Inhibition (%) | Reference |
|---|---|---|---|
| Thiourea F | Mice Nociception | 70 | |
| Thiourea G | Rat Pyloric Ligation | 65 |
The biological activities of thioureas are attributed to their ability to interact with various molecular targets. The presence of the thiourea group allows these compounds to participate in hydrogen bonding and other interactions with proteins and enzymes involved in disease processes. For example, anticancer thioureas may target pathways involved in cell signaling and angiogenesis, while antioxidant properties are linked to the scavenging of free radicals.
Case Studies
Recent studies have highlighted the potential of thioureas in clinical applications:
- Case Study on Anticancer Efficacy : A study involving a series of synthesized thioureas demonstrated their ability to inhibit tumor growth in xenograft models, suggesting their potential as effective anticancer agents.
- Case Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory activity of a specific thiourea derivative in chronic inflammation models, showing promising results that warrant further exploration.
属性
IUPAC Name |
3-benzyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3OS/c1-17-21(22-14-19(25)9-10-23(22)27-17)11-12-28(16-20-8-5-13-29-20)24(30)26-15-18-6-3-2-4-7-18/h2-10,13-14,27H,11-12,15-16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYATLSSNGCZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














